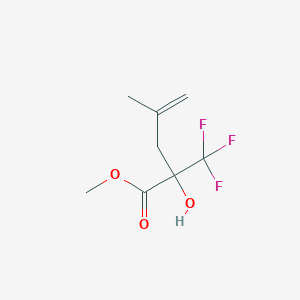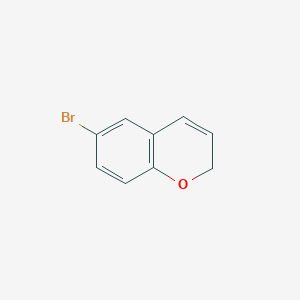
6-bromo-2H-chromene
Vue d'ensemble
Description
6-Bromo-2H-chromene is a brominated derivative of chromene, a class of compounds known for their diverse biological and pharmacological activities Chromenes, also known as benzopyrans, are oxygen-containing heterocycles that are widely found in nature and have been extensively studied for their potential therapeutic applications
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: As a probe to study biological processes and interactions, particularly those involving brominated compounds.
Medicine: As a potential lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Industry: As a precursor for the synthesis of materials with specific properties, such as dyes and polymers.
Safety and Hazards
Orientations Futures
The synthesis of coumarins and their derivatives, including 6-bromo-2H-chromene, has attracted considerable attention from organic and medicinal chemists due to their diverse pharmacological and biological activities . Therefore, facilitating further developments and approaches for their synthesis is a promising future direction .
Mécanisme D'action
Target of Action
6-Bromo-2H-chromene, also known as dimethyl this compound-2,3-dicarboxylate, is a synthetic chromene derivative . Chromene derivatives are known for their wide range of biological activities, including anticancer properties . .
Mode of Action
It is synthesized via a reaction involving triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid . The reaction mechanism involves several steps, starting with a fast reaction between the reactants to generate an intermediate, followed by a series of reactions .
Biochemical Pathways
Chromene derivatives are known to have diverse pharmacological and biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some newly synthesized compounds related to this compound have shown promising antitumor activity against a liver carcinoma cancer cell line (HEPG2-1) .
Action Environment
Factors such as temperature, concentration, and solvent can affect the reaction kinetics of the synthesis of this compound .
Analyse Biochimique
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2H-chromene typically involves the bromination of 2H-chromene. One common method is the reaction of 2H-chromene with bromine in the presence of a solvent such as acetic acid. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 6-position of the chromene ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2H-chromene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The chromene ring can be oxidized to form chromone derivatives, which are important intermediates in the synthesis of various bioactive compounds.
Reduction Reactions: The double bond in the chromene ring can be reduced to form dihydrochromene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the chromene ring.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the double bond.
Major Products Formed:
Substitution Reactions: Products such as 6-azido-2H-chromene or 6-thiocyanato-2H-chromene.
Oxidation Reactions: Products such as 6-bromo-4H-chromen-4-one.
Reduction Reactions: Products such as 6-bromo-2,3-dihydro-2H-chromene.
Comparaison Avec Des Composés Similaires
6-Bromo-2-phenyl-2H-chromene: A similar compound with a phenyl group at the 2-position, which may exhibit different reactivity and biological activity.
6-Bromo-4H-chromen-4-one: An oxidized derivative of 6-bromo-2H-chromene, which may have different chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential for further functionalization make it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
6-bromo-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNWANXDKHOVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437191 | |
| Record name | 6-bromo-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18385-87-0 | |
| Record name | 6-bromo-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of understanding the reaction mechanism for synthesizing these 6-bromo-2H-chromene derivatives?
A1: Unraveling the reaction mechanism provides crucial information for optimizing the synthesis of these compounds. Both studies utilized a multicomponent reaction involving triphenylphosphine, a dialkyl acetylenedicarboxylate (either dimethyl or diethyl), and 5-bromo-2-hydroxybenzaldehyde acid. Through a combination of experimental techniques like stopped-flow and UV-vis spectrophotometry alongside computational methods (DFT calculations at the B3LYP/6-31++g(d,p) level), researchers identified the rate-determining step: the formation of a four-membered ring intermediate [, ]. This understanding allows for tailoring reaction conditions, potentially improving yield and purity.
Q2: How do computational chemistry studies contribute to our understanding of these reactions?
A2: Computational studies provide valuable insights that complement experimental observations. In these particular studies, DFT calculations revealed the energy profile of the reaction pathway [, ]. For instance, the calculations demonstrated that the experimentally observed slow rate-determining step (four-membered ring formation) was indeed energetically unfavorable. Furthermore, they provided a rationale for why using diethyl acetylenedicarboxylate, compared to bulkier alternatives, led to a more feasible reaction. This synergy between experimental and computational approaches is invaluable for predicting the outcomes of similar reactions and guiding the design of new synthetic strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
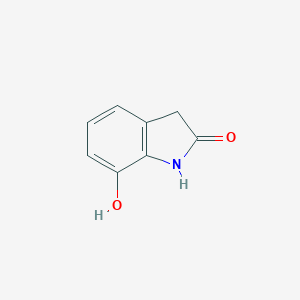
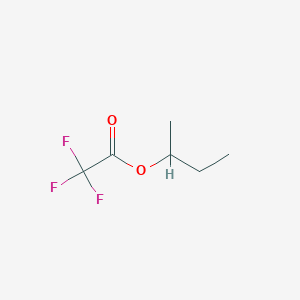
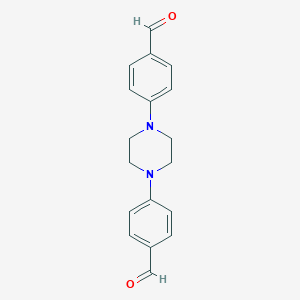
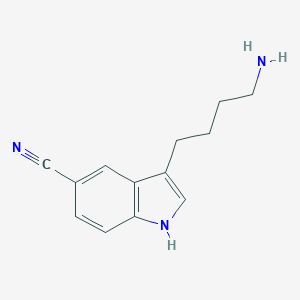
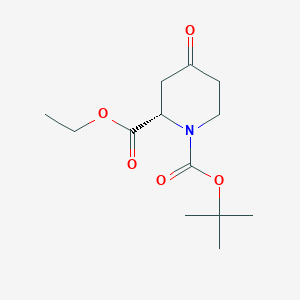
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
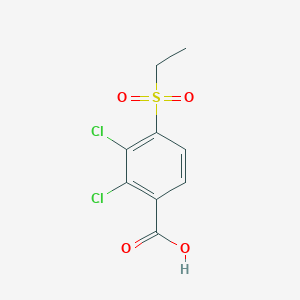

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)


